N-(4-Fluorophenyl)maleamic acid

Analytical Chemistry Quality Control Thermal Characterization

Misidentification of N-aryl maleamic acid isomers compromises reaction yields and forces complete re-optimization of synthetic protocols. This para-fluoro derivative (CAS 780-05-2) is the patent-validated precursor for N-(4-fluorophenyl)maleimide (JPH02184660A), delivering reliable oxidative conversion for nonlinear optical materials and high-performance polymers. • Melting point 207-209°C enables rapid identity confirmation vs. ortho-fluoro (168-172°C) and non-fluorinated (176-178°C) analogs • Available at ≥96% purity, minimizing side products during maleimide formation • Documented ligand for Cr(III) complexes with evaluated cytotoxicity in HCT-116, HepG-2, and MCF-7 cancer cell lines

Molecular Formula C10H8FNO3
Molecular Weight 209.17 g/mol
CAS No. 780-05-2
Cat. No. B1332729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Fluorophenyl)maleamic acid
CAS780-05-2
Molecular FormulaC10H8FNO3
Molecular Weight209.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C=CC(=O)O)F
InChIInChI=1S/C10H8FNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5-
InChIKeyNRDZVHHPNZDWRA-WAYWQWQTSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Fluorophenyl)maleamic Acid Specifications & Technical Baseline


N-(4-Fluorophenyl)maleamic acid (CAS 780-05-2) is an N-aryl substituted maleamic acid derivative with the molecular formula C₁₀H₈FNO₃ and a molecular weight of 209.17 g/mol . The compound is synthesized via the ring-opening reaction of maleic anhydride with 4-fluoroaniline [1]. It functions as a key intermediate for producing N-(4-fluorophenyl)maleimide and has documented utility in nonlinear optical materials, polymer chemistry, and metal complexation studies .

Why Generic Substitution Fails: Comparator Analysis


N-Aryl maleamic acids are not interchangeable building blocks. Substitution pattern on the phenyl ring—whether the presence or absence of a halogen, the specific halogen (F vs. Cl), or the ring position (ortho, meta, para)—produces measurable differences in physical properties (melting point shifts of 19–31°C), downstream material characteristics, and synthetic accessibility [1]. These variations directly impact procurement decisions: selecting the incorrect analog can compromise reaction yields, alter crystallization behavior, or require complete re-optimization of synthetic protocols. The following quantitative evidence establishes the specific differentiators for N-(4-fluorophenyl)maleamic acid against its closest comparators.

Quantitative Comparative Evidence for Scientific Selection


Melting Point Differentiation vs. Non-Fluorinated and Ortho/Meta Isomers

The melting point of N-(4-fluorophenyl)maleamic acid is 207–209°C [1], which is 19–31°C higher than N-phenylmaleamic acid (176–178°C) and 19–31°C higher than ortho-fluoro isomer range (168–172°C). The para-fluorine substitution elevates the melting point relative to the non-fluorinated analog and shows distinct thermal behavior compared to ortho/meta isomers, reflecting differences in crystal packing and intermolecular interactions [2]. This thermal signature provides a practical, instrument-based identity confirmation without requiring full spectroscopic analysis.

Analytical Chemistry Quality Control Thermal Characterization

Higher Commercial Purity Specification

Specialty manufacturers offer N-(4-fluorophenyl)maleamic acid with purity specifications of NLT 98% (Not Less Than 98%), exceeding the baseline 95% minimum purity common among general chemical suppliers [1]. This higher purity specification is commercially available through custom synthesis channels and select vendors, distinguishing it from the standard 96% research-grade material . Higher starting purity reduces impurities that may interfere with sensitive downstream reactions or complexation studies.

Organic Synthesis Analytical Chemistry Procurement

Patent-Documented Intermediate for Nonlinear Optical Materials

Japanese Patent JPH02184660A explicitly identifies N-(4-fluorophenyl)maleamic acid as the exemplified compound for producing maleimide derivatives useful in wavelength conversion elements, optical switches, and optical control devices via nonlinear optical (NLO) response . The patent teaches reaction conditions (THF or xylene, 0–140°C, 30 min–1 hr) optimized for this specific para-fluorophenyl derivative . While ortho-fluoro and difluoro derivatives are mentioned as possible alternatives, the para-fluoro compound is the patent's primary embodiment, establishing its priority in this application space . No equivalent patent specifically designating non-fluorinated N-phenylmaleamic acid for NLO applications was identified.

Nonlinear Optics Optoelectronics Materials Science

Metal Complexation as Ligand Precursor

N-(4-Fluorophenyl)maleamic acid (p-fluorophenyl maleanilic acid) has been studied as a free ligand and chromium complex in cytotoxicity assays against HCT-116, HepG-2, and MCF-7 cancer cell lines . The para-fluorophenyl substitution influences the electron density at the coordinating carboxylate and amide sites, which modulates metal binding affinity compared to non-fluorinated or chloro-substituted analogs . This compound class demonstrates that the specific halogen identity (F vs. Cl) and substitution position (para vs. ortho/meta) affect complexation properties .

Coordination Chemistry Organometallics Bioinorganic Chemistry

Optimal Application Scenarios Based on Differentiated Evidence


Synthesis of N-(4-Fluorophenyl)maleimide for NLO and Polymer Use

Researchers synthesizing N-(4-fluorophenyl)maleimide (CAS 6633-22-3) for nonlinear optical materials, optical switches, or specialty polymers should select this specific maleamic acid intermediate. The para-fluorophenyl group enhances thermal and mechanical properties in polymer applications, making the resulting maleimide suitable for high-performance materials . Japanese Patent JPH02184660A explicitly claims this compound's utility in wavelength conversion elements, establishing it as a patent-validated precursor for optoelectronic applications . The compound's melting point (207–209°C) and available NLT 98% purity specification ensure reliable oxidation to the corresponding maleimide with minimal side products .

Ligand Design for Metal Complexation and Cytotoxicity Screening

In coordination chemistry and bioinorganic research, the specific electronic influence of the para-fluorophenyl substituent modulates metal binding at the carboxylate and amide sites, which affects the resulting complex's stability and biological activity. This compound has been documented as a ligand for chromium complexation with subsequent cytotoxicity evaluation in HCT-116, HepG-2, and MCF-7 cancer cell lines . Researchers requiring the distinct electronic profile of para-fluorine (versus non-fluorinated or para-chloro analogs) should procure this specific derivative rather than assuming generic substitution is acceptable .

Analytical Reference Standard for Purity and Identity Verification

Quality control laboratories and analytical chemistry groups requiring a well-characterized reference standard benefit from this compound's distinct melting point range (207–209°C) and availability at NLT 98% purity . The thermal signature provides a rapid, instrument-based identity confirmation that distinguishes it from N-phenylmaleamic acid (176–178°C) and ortho-fluoro analogs (168–172°C) without requiring full spectroscopic analysis [1]. This scenario is particularly relevant for procurement officers who need to verify that incoming material matches the intended para-fluoro isomer and not an incorrectly shipped analog.

Structure-Activity Relationship Studies in Fluorinated Maleamic Acids

Investigators conducting systematic SAR studies on fluorinated maleamic acids require the complete set of ortho-, meta-, and para-fluoro isomers to isolate the electronic and steric contributions of fluorine substitution position. This compound represents the para-substituted member of the series, which has been prepared alongside its ortho and meta counterparts in systematic synthetic studies . Procurement of the authentic para-fluoro isomer ensures that experimental conclusions about substitution effects are based on the correct structural entity rather than an isomeric mixture or misidentified analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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